molecular formula C14H20ClN3O3 B5049296 2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide

2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide

Cat. No.: B5049296
M. Wt: 313.78 g/mol
InChI Key: JZTYHPZQPXCDFV-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide is an organic compound with the molecular formula C₁₄H₂₀ClN₃O₃ It is a derivative of benzamide, characterized by the presence of a chloro group, a diethylamino propyl chain, and a nitro group attached to the benzene ring

Properties

IUPAC Name

2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-3-17(4-2)9-5-8-16-14(19)12-10-11(18(20)21)6-7-13(12)15/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTYHPZQPXCDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide typically involves multiple steps:

    Amidation: The resulting nitro-chlorobenzene derivative is then subjected to an amidation reaction with 3-(diethylamino)propylamine. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: Formation of 2-chloro-N-[3-(diethylamino)propyl]-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-5-nitrobenzoic acid and 3-(diethylamino)propylamine.

Scientific Research Applications

2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in biochemical assays to investigate its interactions with various enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diethylamino propyl chain may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-(dimethylamino)propyl]-5-nitrobenzamide: Similar structure but with dimethylamino instead of diethylamino.

    2-chloro-N-[3-(diethylamino)propyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzene ring.

    2-chloro-N-[3-(diethylamino)propyl]-5-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide is unique due to the specific positioning of the chloro, diethylamino propyl, and nitro groups on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

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